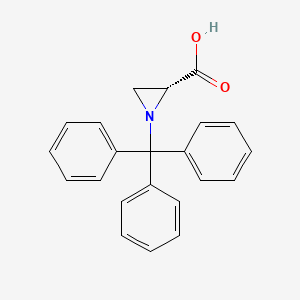

(R)-1-Tritylaziridine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2R)-1-tritylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)/t20-,23?/m1/s1 |

InChI Key |

BXSIPZGNIBVSLK-PPUHSXQSSA-N |

Isomeric SMILES |

C1[C@@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Aziridine Ring Chemistry and Transformations

Reaction Mechanisms of Aziridine (B145994) Ring Formation

The synthesis of aziridines can be broadly categorized into methods involving the direct addition of a nitrogen species to an alkene or the intramolecular cyclization of a precursor containing both nitrogen and a leaving group. One common strategy involves the ring closure of β-amino alcohols. For instance, labeled D-serines have been synthesized from the corresponding N-tritylaziridines, which were formed from labeled isoserine methyl esters. psu.edu This ring closure is understood to proceed with an inversion of stereochemistry at the carbon center bearing the leaving group. psu.edu

General methods for aziridine formation include:

Nucleophilic attack by a nitrogen-containing compound on an activated olefin or an imine. nih.gov

Direct addition of reactive nitrogen species to alkenes, which offers a versatile approach to mono-, di-, tri-, and tetrasubstituted aziridines. nih.gov This can be mediated by transition metal catalysts, which react with a nitrene precursor to form a metal nitrene intermediate that then transfers the nitrene to the C=C bond. nih.gov

The choice of synthetic route and the nature of the substituents on the starting materials play a crucial role in determining the stereochemistry of the final aziridine product.

Detailed Analysis of Nucleophilic Ring Opening Reactions

The high ring strain of aziridines makes them susceptible to nucleophilic ring-opening reactions, a cornerstone of their synthetic utility. nih.gov The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. nih.gov

The regioselectivity of aziridine ring-opening is a critical aspect, governed by both steric and electronic factors. The attack of a nucleophile can occur at either of the two ring carbons. In the case of aziridines derived from (R)-1-Tritylaziridine-2-carboxylic acid, the presence of the carboxylic acid group at the C-2 position significantly influences the site of nucleophilic attack.

For instance, the reaction of chiral aziridine-2-carboxylates with nucleophiles can proceed regioselectively to yield products that can be further cyclized to form larger heterocyclic structures like pyrrolidines or piperidines. nih.govfrontiersin.org The functional groups present on substituents at the C-2 position can direct the ring-opening to occur at either the C-2 or C-3 position. frontiersin.org For example, a γ-ketone group on a C-2 alkyl substituent can direct a hydroxy nucleophile to attack the C-2 carbon, while a γ-silylated hydroxy group can direct the same nucleophile to the unsubstituted C-3 position. frontiersin.org

Stereoselectivity is also a key feature of these reactions. Nucleophilic attack on the aziridine ring typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the center of attack. This stereochemical control is vital for the synthesis of enantiomerically pure compounds.

| Aziridine Substrate | Nucleophile | Key Factor Influencing Regioselectivity | Site of Attack | Resulting Product Type |

|---|---|---|---|---|

| 2-(γ-ketoalkyl)aziridine-2-carboxylate | H₂O/TFA | γ-ketone group | C-2 | Precursor to substituted piperidines |

| 2-(γ-silylated hydroxyalkyl)aziridine-2-carboxylate | Acetate/Acetic Acid | γ-silylated hydroxy group | C-3 | Precursor to substituted pyrrolidines |

| Generic N-substituted aziridine | Thiophenol | Steric hindrance | Less substituted carbon | β-amino sulfide |

The substituent on the aziridine nitrogen atom plays a pivotal role in modulating the ring's reactivity. A strong electron-withdrawing group, such as a tosyl (Ts) or a carbobenzyloxy (Cbz) group, activates the aziridine ring towards nucleophilic attack by making the ring carbons more electrophilic. nih.gov

In contrast, a bulky, electron-donating group like the trityl (Tr) group generally renders the aziridine less reactive. N-tritylaziridines have been found to be insufficiently electrophilic for ring-opening with certain carbon nucleophiles. psu.edu To achieve such reactions, it is often necessary to replace the trityl group with an electron-withdrawing group. psu.edu For example, the trityl group can be removed with trifluoroacetic acid (CF₃CO₂H) and replaced with a carbobenzyloxy group by reaction with benzyl (B1604629) chloroformate. psu.edu

The bulky nature of the trityl group can also sterically hinder the approach of nucleophiles, further reducing reactivity. However, this steric bulk can also be exploited to influence the regioselectivity of reactions.

| N-Substituent | Electronic Effect | Impact on Aziridine Ring | Reactivity with Nucleophiles | Example |

|---|---|---|---|---|

| Trityl (Tr) | Electron-donating, Bulky | Deactivated | Less reactive, especially with weak nucleophiles | This compound |

| Tosyl (Ts) | Electron-withdrawing | Activated | More reactive | N-Tosylaziridines |

| Carbobenzyloxy (Cbz) | Electron-withdrawing | Activated | More reactive | N-Carbobenzyloxyaziridines |

Aziridines react with a wide array of nucleophiles. Thiol-based nucleophiles, such as thiophenol, are particularly effective for the ring-opening of aziridines. nih.gov This reaction is typically highly regioselective, with the nucleophile attacking the less substituted carbon atom. nih.gov

Nitrogen-based nucleophiles, such as amines, are also commonly used to open the aziridine ring, leading to the formation of 1,2-diamines. researchgate.net The regioselectivity of this reaction can be controlled to produce vicinal diamines with high stereoselectivity. researchgate.net

Even weaker nucleophiles can be employed, often requiring activation of the aziridine ring. For instance, N-tritylaziridines can be opened with perchloric acid, leading to the formation of the corresponding amino acid. psu.edu

Aziridine Ring Expansion Reactions

Beyond simple ring-opening, aziridines can undergo ring expansion reactions to form larger heterocyclic systems. These reactions are of significant interest for the synthesis of diverse and complex molecular architectures. For example, chiral aziridine-2-carboxylates can undergo a Lewis acid-catalyzed ring expansion with isocyanates to yield enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org This reaction proceeds regio- and stereospecifically, with retention of the configuration at the C-2 position of the aziridine. bioorg.org The mechanism is believed to involve the formation of an aziridinium (B1262131) ion intermediate, which is then attacked by the isocyanate. bioorg.org

Another example is the reaction of 3-alkylaziridine-2-carboxylic acids with oxalyl chloride, which leads to the exclusive formation of 2-azetidinones in a stereospecific manner. arkat-usa.org

Functionalization Strategies of the Aziridine Core

The aziridine core can be functionalized through various strategies, allowing for the introduction of diverse substituents and the construction of more complex molecules. One approach involves the direct functionalization of C-H bonds on the aziridine ring or its substituents. For instance, N-alkyl aziridines can direct organolithium reagents to achieve selective α-lithiation or ortho-lithiation of an aromatic ring substituent. nih.gov

Furthermore, for aziridines bearing aryl substituents, cross-coupling reactions such as the Suzuki-Miyaura protocol can be employed to introduce new aryl or heteroaryl groups. nih.gov These reactions can proceed without opening the sensitive aziridine ring, demonstrating a powerful method for elaborating the molecular scaffold. nih.gov

Stereochemical Control and Enantiopurity in R 1 Tritylaziridine 2 Carboxylic Acid Research

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral molecule from achiral or prochiral starting materials. For the synthesis of chiral aziridine-2-carboxylates, a core structure of (R)-1-Tritylaziridine-2-carboxylic acid, catalytic asymmetric methods are of particular importance.

One prominent strategy is the catalytic asymmetric aziridination, which can involve a multi-component reaction. For instance, a method has been developed for the synthesis of aziridine-2-carboxylate derivatives from simple aldehydes, amines, and α-diazoesters. msu.edu This approach provides a pathway to asymmetrically synthesize these valuable building blocks. msu.edu Another established method for the asymmetric formation of aziridine (B145994) rings is the imino Corey-Chaykovsky reaction. rsc.org This reaction, involving an imine and a sulfonium ylide, can be rendered enantioselective through the use of chiral catalysts, offering a reliable route to optically active aziridines with high enantiomeric excess (95–98% ee in some examples). rsc.org The three-membered ring expansion of certain precursors is another stereospecific method that proceeds with high yields and diastereoselection to form β-lactams, a related class of strained heterocycles, showcasing the potential for ring-expansion strategies in stereocontrolled synthesis. msu.edu

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Diastereoselective synthesis offers an alternative and powerful approach to stereochemical control. This method involves temporarily attaching a chiral auxiliary to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. This strategy is crucial in the asymmetric synthesis of many therapeutic and natural product compounds in their enantiomerically pure form.

For the synthesis of chiral amines and related structures like aziridines, several classes of chiral auxiliaries have proven effective:

Oxazolidinones: These are widely used auxiliaries that can be attached to a carboxylic acid precursor. The bulky substituent on the oxazolidinone ring effectively shields one face of the molecule, directing incoming reagents to the opposite face with high diastereoselectivity. semanticscholar.org

Sulfur-based Auxiliaries: Ellman's chiral tert-butanesulfinamide is a highly efficient chiral auxiliary for preparing chiral amines. osi.lv It can be condensed with an aldehyde or ketone to form an N-sulfinyl imine, which then undergoes diastereoselective addition or reduction, followed by removal of the auxiliary to yield the enantiopure amine. osi.lv

Amino Alcohols: Ephedrine and pseudoephedrine derivatives are effective chiral auxiliaries that can form chelates and provide a rigid conformational scaffold to direct subsequent reactions.

The general process involves coupling the auxiliary to a prochiral substrate, performing the key bond-forming reaction to create the new stereocenter with high diastereoselectivity, and finally, cleaving the auxiliary to release the enantiomerically enriched product.

Methods for Enantiodiscrimination and Chiral Purity Assessment (e.g., NMR-based sensing with aziridine derivatives)

Verifying the success of an asymmetric synthesis requires accurate determination of the enantiomeric purity (enantiomeric excess, ee). Nuclear Magnetic Resonance (NMR) spectroscopy has become a powerful tool for this purpose, particularly through the use of chiral discriminating agents. bohrium.com These agents interact with the enantiomers of an analyte to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum. bohrium.comnih.gov

Chiral Solvating Agents (CSAs) are a key type of discriminating agent that functions by forming non-covalent diastereomeric complexes with the analyte. bohrium.com This approach is appealing because it does not require chemical modification of the analyte. bohrium.com Research has shown that optically pure aziridine derivatives themselves can serve as highly effective ¹H NMR sensors for the enantiodiscrimination of other chiral molecules, particularly α-racemic carboxylic acids. nih.govacs.orgresearchgate.net

Enantiopure aziridin-2-yl methanols have been synthesized and tested as CSAs. nih.govresearchgate.netacs.org When mixed with a racemic carboxylic acid in an NMR solvent like CDCl₃, the CSA forms diastereomeric complexes with the (R) and (S) enantiomers of the acid through interactions such as hydrogen bonding. nih.gov This results in separate, well-resolved signals for specific protons (e.g., the α-H or OCH₃ group) of the two enantiomers in the ¹H NMR spectrum. nih.govacs.org The difference in the chemical shift between the signals of the two diastereomeric complexes is denoted as ΔΔδ, and a larger value indicates better enantiodiscrimination. nih.govresearchgate.net

The effectiveness of various aziridin-2-yl methanol CSAs in discriminating mandelic acid is demonstrated in the table below. The experiments were performed with stoichiometric amounts of the racemic acid and the CSA. nih.govacs.org

| Chiral Sensor (CSA) | Analyte | Observed Proton | Chemical Shift Difference (ΔΔδ in ppm) | Reference |

|---|---|---|---|---|

| (S)-Aziridin-2-yl(diphenyl)methanol | (±)-Mandelic acid | α-H | 0.180 | nih.govresearchgate.net |

| (S)-(4-Bromophenyl)(aziridin-2-yl)methanol | (±)-Mandelic acid | α-H | 0.111 | nih.govresearchgate.net |

| (S)-Aziridin-2-yl(di-p-tolyl)methanol | (±)-Mandelic acid | α-H | 0.150 | nih.govresearchgate.net |

| (S)-Aziridin-2-yl(bis(4-(trifluoromethyl)phenyl))methanol | (±)-Mandelic acid | α-H | 0.028 | nih.govresearchgate.net |

| (S)-Aziridinyl diphenylmethanol | (±)-Mandelic acid | CαH | 0.194 | rsc.org |

This NMR-based method is operationally simple and allows for rapid and reliable analysis of enantiomeric purity. rsc.org A linear correlation has been observed between the experimentally determined ee values and the actual values, confirming the utility of these aziridine-based sensors for quantitative chiral analysis. researchgate.netacs.org

Applications of R 1 Tritylaziridine 2 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Unnatural α- and β-Amino Acids

The synthesis of unnatural amino acids is a significant area of research as these compounds are crucial for drug discovery, protein engineering, and the development of peptidomimetics. nih.gov (R)-1-Tritylaziridine-2-carboxylic acid serves as a versatile precursor for both α- and β-amino acids through controlled nucleophilic ring-opening of the aziridine (B145994).

The strategy involves the reaction of the aziridine-2-carboxylate, typically in its ester form, with various nucleophiles. The attack can occur at either the C2 or C3 position of the aziridine ring. Attack at the C3 position leads to the formation of α-amino acids with novel side chains, while attack at the C2 carboxylate group followed by rearrangement or further transformation can lead to β-amino acids. The stereochemistry of the starting material directs the formation of a specific enantiomer of the resulting amino acid. A general method for synthesizing unnatural amino acids from a chiral pool is a valuable addition to existing synthetic strategies. nih.gov

Methods for preparing chiral nonracemic unnatural α-amino acids often include the synthesis of racemates followed by resolution, the use of chiral auxiliaries, and asymmetric hydrogenation. nih.gov The use of chiral precursors like this compound provides a more direct route. For instance, transesterification reactions can be employed to obtain various esters of aziridine-2-carboxylic acid, which can then be subjected to ring-opening. researchgate.net This process has been shown to proceed with the retention of the chiral center's configuration. researchgate.net

Below is a table summarizing the types of unnatural amino acids synthesized from aziridine precursors and the corresponding nucleophiles used.

| Nucleophile Category | Specific Nucleophile Example | Resulting Amino Acid Type |

| Organometallic Reagents | Organocuprates (R₂CuLi) | α-Amino acid with alkyl/aryl side chain |

| Heteroatomic Nucleophiles | Thiols (RSH), Amines (RNH₂) | α-Amino acid with sulfur/nitrogen-containing side chain |

| Cyanide | Sodium Cyanide (NaCN) | Precursor to β-amino acids (after hydrolysis) |

Integration into Peptide Structures: Solid-Phase and Solution-Phase Methodologies

The incorporation of non-proteinogenic amino acids like aziridine-2-carboxylic acid into peptides is a key strategy for creating novel therapeutic agents and biochemical tools. researchgate.net Chemical peptide synthesis allows for the inclusion of such unnatural amino acids, which is difficult to achieve through biological expression systems. wikipedia.org Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are employed for this purpose. wikipedia.org

In Solid-Phase Peptide Synthesis (SPPS) , the this compound unit is typically incorporated using standard coupling reagents. nih.gov The process involves attaching the C-terminal amino acid to a solid resin support and then sequentially adding subsequent amino acids. peptide.com For the aziridine moiety, the trityl group serves as the N-α-protecting group, which is stable under the conditions required for coupling but can be removed when needed. Common coupling reagents like HBTU and HATU can be used to activate the carboxylic acid for amide bond formation. nih.gov

Solution-phase peptide synthesis offers an alternative, particularly for large-scale production. wikipedia.org In this method, peptide fragments are synthesized in solution and then coupled together. The incorporation of this compound follows classical peptide coupling procedures, often using carbodiimides like EDC in the presence of racemization-suppressing additives such as HOBt. wikipedia.orgbachem.com

Site-Selective Peptide Modification

The electrophilic nature of the aziridine ring within a peptide chain provides a unique handle for site-selective modification. researchgate.net This allows for the precise introduction of various functionalities, such as biochemical tags or carbohydrate moieties, at a specific location in the peptide sequence. researchgate.net This targeted approach is advantageous over methods that modify naturally occurring amino acids like lysine, which often results in heterogeneous products due to the presence of multiple copies of the residue. escholarship.org

The modification is achieved by reacting the aziridine-containing peptide with a chosen nucleophile. Thiol nucleophiles are particularly effective for this purpose, leading to a clean and regioselective ring-opening at the C3 position of the aziridine. researchgate.net This reaction results in the formation of a stable thioether linkage. The process can be performed both in solution and while the peptide is still attached to the solid support. researchgate.net

Synthesis of Complex Thioglycoconjugates

A powerful application of the site-selective modification strategy is the synthesis of complex thioglycoconjugates. researchgate.net By using anomeric carbohydrate thiols as the nucleophile, large sugar structures can be attached to a specific site on a peptide. researchgate.net This method provides convergent and rapid access to thioglycoconjugates, which are important molecules in glycobiology and drug development. researchgate.net

This strategy can be combined with other peptide synthesis techniques, such as native chemical ligation, to build even more complex and larger biomolecules. researchgate.net The reliability of the aziridine ring-opening with thiols ensures high yields and purity of the final conjugate. researchgate.net

Construction of Bioactive Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active natural products. nih.govnih.gov More than 85% of all biologically active compounds contain a heterocycle, with nitrogen-containing rings being particularly prominent. researchgate.net this compound, as a strained three-membered N-heterocycle, is an excellent starting material for the synthesis of larger, more complex heterocyclic systems.

The ring-opening of the aziridine can be followed by an intramolecular cyclization step to construct new rings. For example, reaction with a dinucleophile can lead to the formation of five, six, or even seven-membered heterocyclic rings. The stereochemistry of the starting aziridine is transferred to the final product, allowing for the asymmetric synthesis of these complex structures. These resulting heterocyclic compounds can be screened for a wide range of biological activities. eprajournals.com For instance, derivatives of pyrrolidine and piperidine (B6355638), which can be synthesized from aziridine precursors, are common scaffolds in medicinal chemistry. researchgate.net

The table below lists examples of heterocyclic systems that can be synthesized from aziridine precursors.

| Reagent Type | Resulting Heterocycle | Potential Biological Relevance |

| β-Ketoesters | Substituted Pyrrolidines | Enzyme inhibitors, CNS agents |

| 1,3-Diketones | Dihydropyridines | Calcium channel blockers |

| Amino-thiols | Thiazolidine derivatives | Antibacterial agents |

| Isothiocyanates | Imidazolidinethiones | Antifungal agents |

Utility as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While Evans oxazolidinones are a well-known class of chiral auxiliaries, derivatives of other heterocyclic systems, including imidazolidinones, have also been successfully employed. researchgate.netresearchgate.net

This compound derivatives can potentially function as chiral auxiliaries. The rigid, stereodefined aziridine ring can influence the facial selectivity of reactions occurring on a group attached to either the nitrogen or the C2-carboxylate. For example, by converting the carboxylic acid to an N-acyl derivative, the chiral aziridine scaffold could direct asymmetric alkylation or aldol reactions at the α-position. The trityl group on the nitrogen atom provides significant steric bulk, which can effectively shield one face of the molecule, leading to high diastereoselectivity in subsequent reactions. nih.gov The development of catalytic asymmetric strategies for the synthesis of chiral molecules is a major focus of modern organic chemistry. rsc.org

Synthesis of Modified Lanthionine Derivatives

Lanthionines are thioether-bridged amino acids that are characteristic components of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial properties. nih.gov The chemical synthesis of lanthionines and lanthionine-containing peptides is of great interest for creating novel antibiotics and structurally stable peptide analogues. researchgate.net

This compound is an ideal precursor for synthesizing lanthionine derivatives. The synthesis involves the stereospecific ring-opening of the aziridine ring with the thiol side chain of a cysteine residue. This reaction mimics the key bond-forming step in the biosynthesis of lanthionines. The nucleophilic attack of the cysteine thiol at the C3 position of the aziridine results in the formation of the characteristic thioether linkage with defined stereochemistry. This strategy can be applied to the synthesis of both single lanthionine amino acid derivatives and for the intramolecular cyclization of peptides to form lanthionine-bridged macrocycles. nih.gov

Advanced Research Topics and Future Perspectives in R 1 Tritylaziridine 2 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for Aziridination

The synthesis of the aziridine (B145994) core is a critical step, and significant research has been directed towards developing efficient and highly selective catalytic systems. researchgate.net Traditional methods often require harsh conditions or stoichiometric reagents, whereas modern catalysis aims for milder, more atom-economical processes. researchgate.netthieme-connect.com Transition-metal catalysis, in particular, has revolutionized aziridination by enabling high levels of enantioselectivity, which is crucial for producing chiral molecules like (R)-1-Tritylaziridine-2-carboxylic acid. researchgate.net

Recent advancements have focused on a variety of transition metals, including rhodium, ruthenium, palladium, nickel, iron, and cobalt, to catalyze the transfer of a nitrene group to an alkene. researchgate.netthieme-connect.comrsc.org Chiral rhodium(III) indenyl catalysts, for example, have shown effectiveness in the enantioselective aziridination of unactivated terminal alkenes. nih.gov Similarly, specially designed Ru(CO)salen complexes can catalyze the asymmetric aziridination of a broad range of olefin substrates with low catalyst loadings. rsc.org These systems offer excellent catalytic performance and tolerate a wide array of functional groups, making them suitable for the synthesis of highly functionalized and valuable chiral aziridines. researchgate.net The development of these sophisticated catalysts represents a significant step toward more efficient and selective syntheses of aziridine derivatives. rsc.org

| Catalyst System | Metal Center | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral CpxRh(III) Catalysis | Rhodium | Unactivated terminal alkenes | High enantioselectivity (up to 93% ee), wide functional group tolerance. | researchgate.net |

| Ru(II)[salen] Complex | Ruthenium | Activated and unactivated alkenes | Effective for a range of substrates. | nih.gov |

| Dirhodium(II) Tetracarboxylate | Rhodium | Tetra-substituted styrenes, unactivated alkenes | Stereospecific and diastereoselective for N-aryl aziridines. | rsc.orgnih.gov |

| Cobalt(II) Porphyrin Complex | Cobalt | Styrenyl and some unactivated substrates | High atom economy and mild reaction conditions. | rsc.orgnih.gov |

| Tetracarbene Iron Complex | Iron | Electron-donating aryl azides and aliphatic alkenes | Expands scope to include challenging substrates like tetrasubstituted alkenes. | thieme-connect.com |

Strategies for Orthogonal Protecting Group Manipulations, including Trityl Deprotection

In the synthesis of complex molecules derived from this compound, the ability to selectively protect and deprotect various functional groups is paramount. This is achieved through an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. bham.ac.ukru.nl The trityl (Trt) group, which protects the nitrogen atom of the aziridine, is a key component of such strategies.

The trityl group is highly acid-labile and can be removed under very mild acidic conditions, such as with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.compeptide.com This lability contrasts sharply with other common protecting groups used in peptide synthesis and complex molecule construction, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and the strongly acid-labile tBu (tert-butyl) group. iris-biotech.de This difference in reactivity allows for the selective removal of the Trt group while leaving Fmoc, tBu, and other protecting groups intact, enabling subsequent, site-specific modifications. sigmaaldrich.comiris-biotech.de For example, a peptide chain could be elongated using Fmoc chemistry, and then a modification could be performed at a specific site after selective deprotection of a trityl-protected residue. nih.gov

| Protecting Group | Abbreviation | Commonly Protects | Cleavage Conditions | Orthogonality |

|---|---|---|---|---|

| Trityl | Trt | Amine (N), Thiol (S), Hydroxyl (O), Amide (side chain) | Mild acid (e.g., 1-5% TFA in DCM, AcOH/TFE/DCM) | Orthogonal to Fmoc, Boc, and tBu groups. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine (α-amino) | Base (e.g., 20% piperidine (B6355638) in DMF) | Orthogonal to Trt, Boc, and tBu groups. |

| tert-Butoxycarbonyl | Boc | Amine (α-amino, side chain) | Strong acid (e.g., ~50% TFA in DCM) | Orthogonal to Fmoc; not fully orthogonal to Trt. |

| tert-Butyl | tBu | Carboxyl (O), Hydroxyl (O), Thiol (S) | Strong acid (e.g., >90% TFA) | Orthogonal to Fmoc and mildly labile Trt derivatives (Mtt). |

| Methyltrityl | Mtt | Amine (side chain) | Very mild acid (e.g., 1% TFA in DCM, HFIP) | Allows for hyper-selective deprotection in the presence of other acid-labile groups. |

Synthesis and Application of Isotopically Labeled Aziridines

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying molecules in complex mixtures. elsevier.com The synthesis of isotopically labeled this compound, for instance with ¹³C, ¹⁵N, or ²H (deuterium), could provide significant insights into its chemical and biological behavior. While specific literature on the isotopic labeling of this particular compound is scarce, established synthetic methods for labeled compounds could be readily adapted.

The primary application for a labeled version of this aziridine would be in mechanistic studies. For example, incorporating a ¹³C or ¹⁵N label into the aziridine ring would allow for precise tracking of the atoms during catalytic ring-opening and derivatization reactions using techniques like NMR spectroscopy or mass spectrometry. This could definitively clarify questions of regioselectivity and stereochemistry in reactions where the aziridine acts as a precursor to β-amino acids. mdpi.com Furthermore, if the molecule or its derivatives are investigated for biological activity, isotopic labeling would be essential for absorption, distribution, metabolism, and excretion (ADME) studies.

Computational and Theoretical Studies of Aziridine Reactivity and Stereoselectivity

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions involving aziridines. nih.govresearchgate.net These theoretical studies provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity that are often difficult to probe experimentally. acs.org

For reactions involving this compound, computational studies can rationalize the regioselectivity of nucleophilic ring-opening reactions. researchgate.netmdpi.com Theoretical models can calculate the energy barriers for nucleophilic attack at either of the two ring carbons, explaining why one position is favored over the other under specific catalytic or non-catalytic conditions. acs.org For instance, DFT studies on palladium-catalyzed ring-opening cross-couplings have shown that the oxidative addition of the aziridine to the metal center is the regioselectivity-determining step, with non-covalent interactions between the catalyst and substrate playing a crucial role. acs.org Similarly, in aziridination reactions to form the ring, computational models can explain the observed cis/trans selectivity by analyzing the steric and electronic interactions in the transition states. nih.govresearchgate.net These studies have confirmed that for certain reactions, product selectivity is determined during the initial nucleophilic addition step, while in others, it is controlled by the subsequent ring-closure step. nih.gov

Emerging Methodologies for Derivatization and Functionalization

The synthetic utility of this compound lies in its capacity to be transformed into a wide array of more complex, high-value molecules. nih.gov Research is continuously uncovering novel methods for its derivatization, moving beyond simple nucleophilic ring-opening to more sophisticated transformations.

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful strategy, treating the aziridine ring as a versatile electrophile. thieme-connect.com Palladium and nickel catalysts, for example, enable the regioselective and stereospecific coupling of aziridines with organoboron reagents and other nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.commdpi.com These methods provide access to enantiomerically enriched β-amino acids and other valuable chiral building blocks. mdpi.com Other emerging strategies include:

Photocatalysis and Electrochemistry: These methods offer green and mild alternatives to traditional reagents, using light or electric current to generate reactive intermediates for aziridination or subsequent functionalization. researchgate.netrsc.org

Ring-Expansion Reactions: The strained aziridine ring can be induced to expand, providing access to larger heterocycles like imidazolidinones or oxazolidin-2-imines, depending on the reagents used. researchgate.net

C-H Activation: Continuous-flow processes utilizing palladium-catalyzed C(sp³)–H activation can be used to synthesize aziridines and then couple this step with a subsequent ring-opening reaction, enabling the rapid construction of complex aliphatic amines. nih.gov

These advanced methodologies are expanding the synthetic toolbox, allowing chemists to leverage the inherent reactivity of the aziridine ring in new and creative ways. researchgate.netmdpi.com

Q & A

Q. Resolving spectral overlaps in NMR characterization :

- Techniques :

- 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Paramagnetic shift reagents (e.g., Eu(fod)) to separate enantiomer signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.